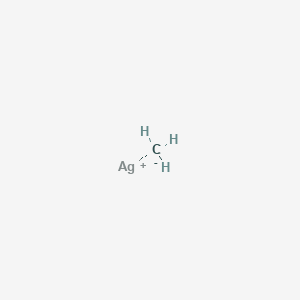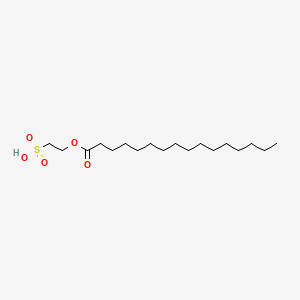
Palmitoyl isethionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl isethionate is a compound widely used in the cosmetic and personal care industry, particularly in formulations for mild and moisturizing cleansing products. It is an ester formed from palmitic acid and isethionic acid. This compound is known for its excellent surfactant properties, which help in the removal of dirt and oil from the skin without causing irritation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl isethionate is typically synthesized through the esterification of palmitic acid with isethionic acid. The reaction involves heating palmitic acid and isethionic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified through various techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl isethionate primarily undergoes hydrolysis and saponification reactions. In the presence of water, it can hydrolyze to form palmitic acid and isethionic acid. Under alkaline conditions, it can undergo saponification to produce palmitic acid and the sodium salt of isethionic acid.
Common Reagents and Conditions
Hydrolysis: Water, acidic or neutral conditions.
Saponification: Sodium hydroxide or potassium hydroxide, heat.
Major Products Formed
Hydrolysis: Palmitic acid and isethionic acid.
Saponification: Palmitic acid and sodium isethionate.
Wissenschaftliche Forschungsanwendungen
Palmitoyl isethionate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its surfactant properties and its ability to form micelles. It is used in research related to the formulation of detergents and emulsifiers.
Biology
In biological research, this compound is used to study the effects of surfactants on cell membranes and their interactions with biological molecules. It is also used in studies related to skin barrier function and hydration.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its mild and non-irritating properties make it suitable for formulations intended for sensitive skin.
Industry
In the industrial sector, this compound is used in the formulation of personal care products such as shampoos, body washes, and facial cleansers. Its ability to provide a rich and creamy lather while being gentle on the skin makes it a popular choice in the cosmetic industry.
Wirkmechanismus
Palmitoyl isethionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt on the skin. This facilitates the removal of impurities without stripping the skin of its natural oils. The compound interacts with the lipid bilayer of cell membranes, enhancing the solubilization of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium lauryl sulfate
- Sodium cocoyl isethionate
- Sodium lauroyl isethionate
Comparison
Compared to sodium lauryl sulfate, palmitoyl isethionate is much milder and less irritating to the skin. Sodium cocoyl isethionate and sodium lauroyl isethionate are similar in their mildness and surfactant properties, but this compound is preferred for its superior moisturizing effects and ability to produce a creamy lather.
Conclusion
This compound is a versatile compound with significant applications in the cosmetic and personal care industry. Its mildness, moisturizing properties, and excellent surfactant capabilities make it a valuable ingredient in various formulations. Ongoing research continues to explore its potential in other fields, further highlighting its importance and versatility.
Eigenschaften
CAS-Nummer |
56022-47-0 |
|---|---|
Molekularformel |
C18H36O5S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-hexadecanoyloxyethanesulfonic acid |
InChI |
InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
QKXPXFJKDHSDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
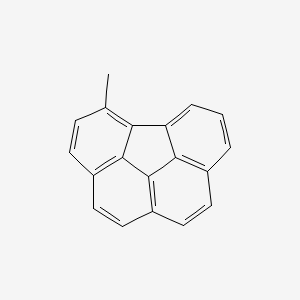

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
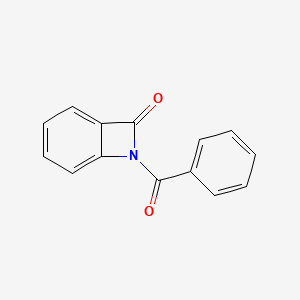
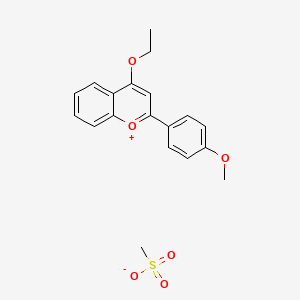
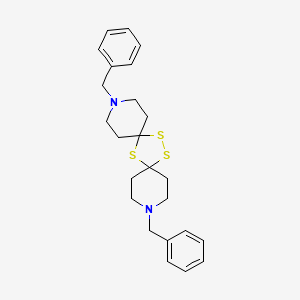

![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
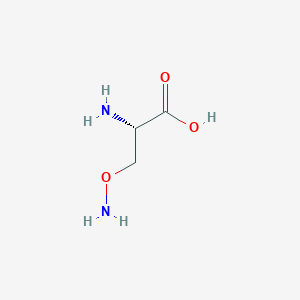

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
